N-cyclopropyl-5-fluoropyridin-2-amine
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Overview
Description
N-cyclopropyl-5-fluoropyridin-2-amine is a compound of interest in various scientific fields due to its unique chemical structure and properties It consists of a pyridine ring substituted with a fluorine atom at the 5-position and an amine group at the 2-position, along with a cyclopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-fluoropyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-5-fluoropyridine.
Cyclopropylation: The introduction of the cyclopropyl group can be achieved through a nucleophilic substitution reaction. This involves reacting 2-amino-5-fluoropyridine with cyclopropyl halides (e.g., cyclopropyl bromide) in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To enhance reaction efficiency and yield.
Catalysts: Use of catalysts to lower activation energy and increase reaction rates.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-fluoropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or carbon atoms.
Cyclization: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Substituted Pyridines: Depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Derivatives: Resulting from redox reactions.
Scientific Research Applications
N-cyclopropyl-5-fluoropyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.
Material Science: Incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-fluoropyridin-2-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Pathways Involved: Common pathways include those related to neurotransmission and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive.
N-cyclopropyl-2-aminopyridine: Similar structure but without the fluorine atom, affecting its electronic properties and reactivity.
Uniqueness
N-cyclopropyl-5-fluoropyridin-2-amine is unique due to the combination of the cyclopropyl group and fluorine atom, which imparts distinct steric and electronic effects. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities.
Properties
IUPAC Name |
N-cyclopropyl-5-fluoropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKVHQFOVDYWTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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